molecular formula C12H11NO2S B1417215 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid CAS No. 54001-15-9

4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B1417215
CAS RN: 54001-15-9
M. Wt: 233.29 g/mol
InChI Key: OFTVPKQWPZKNMB-UHFFFAOYSA-N
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Description

4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, also known as 4-Methyl-2-methylaniline-1,3-thiazole-5-carboxylic acid, is an organic compound belonging to the thiazole family. It is a colorless solid with a molecular weight of 177.19 g/mol and a melting point of 215-217°C. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic materials. In addition, it is also used in the synthesis of novel polymers and surfactants.

Scientific Research Applications

Constrained Heterocyclic γ-Amino Acids Synthesis

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), closely related to 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, are being researched for their use as constrained heterocyclic γ-amino acids. These compounds mimic secondary protein structures like helices, β-sheets, turns, and β-hairpins. A flexible synthesis method allowing a variety of lateral chains on the γ-carbon atom or the thiazole core has been developed, which is important for designing mimics of protein structures (Mathieu et al., 2015).

Pharmacological Properties

The pharmacological properties of thiazole compounds, specifically esters of 4-methyl-thiazole-5-carboxylic acid, have been explored. These compounds have shown spasmolytic properties in vitro and have revealed stimulant properties on the central nervous system. This study was significant for understanding the basic pharmacological effects of these thiazole derivatives (Chance et al., 1946).

Regiospecific Lithiations in Thiazole Derivatives

Research into regiospecific lithiations of thiazole-carboxylic acid derivatives, including those similar to 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, has led to the development of new methods for the homologation of thiazoles. This process is crucial for creating new intermediates that react efficiently with various electrophiles, expanding the scope of synthetic applications of thiazole derivatives (Cornwall et al., 1987).

Antibacterial and Antitubercular Agents

Thiazole derivatives, including those closely related to 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid, have been synthesized and evaluated for their antibacterial and antitubercular activities. The studies have shown that certain derivatives display significant activity against Mycobacterium tuberculosis and other bacteria, highlighting their potential as therapeutic agents (Nagaladinne et al., 2020).

Synthesis of Novel Thiazole Derivatives

A range of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been synthesized, demonstrating good fungicidal and antivirus activity. This research underlines the potential of thiazole derivatives in the field of agriculture, especially for controlling fungi and viruses (Fengyun et al., 2015).

properties

IUPAC Name

4-methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-7-5-3-4-6-9(7)11-13-8(2)10(16-11)12(14)15/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTVPKQWPZKNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214402
Record name 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid

CAS RN

54001-15-9
Record name 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54001-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(2-methylphenyl)-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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